1-(2-methyl-1,3-benzothiazol-6-yl)-3-(9H-xanthen-9-yl)urea
Overview
Description
1-(2-methyl-1,3-benzothiazol-6-yl)-3-(9H-xanthen-9-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a benzothiazole ring and a xanthene moiety, which are linked through a urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methyl-1,3-benzothiazol-6-yl)-3-(9H-xanthen-9-yl)urea typically involves the reaction of 2-methyl-1,3-benzothiazole-6-amine with 9H-xanthene-9-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using large-scale organic synthesis techniques. These methods may involve the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-methyl-1,3-benzothiazol-6-yl)-3-(9H-xanthen-9-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The urea group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine: The compound could be explored for its potential therapeutic applications, including drug development.
Industry: It may find use in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1-(2-methyl-1,3-benzothiazol-6-yl)-3-(9H-xanthen-9-yl)urea depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methyl-1,3-benzothiazol-6-yl)-3-phenylurea
- 1-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-methylphenyl)urea
- 1-(2-methyl-1,3-benzothiazol-6-yl)-3-(2-naphthyl)urea
Uniqueness
1-(2-methyl-1,3-benzothiazol-6-yl)-3-(9H-xanthen-9-yl)urea is unique due to the presence of both benzothiazole and xanthene moieties, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-methyl-1,3-benzothiazol-6-yl)-3-(9H-xanthen-9-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2S/c1-13-23-17-11-10-14(12-20(17)28-13)24-22(26)25-21-15-6-2-4-8-18(15)27-19-9-5-3-7-16(19)21/h2-12,21H,1H3,(H2,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZRCXSMXLVLIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)NC3C4=CC=CC=C4OC5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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